Diphenhydramine-d5 (hydrochloride)

Forensic Toxicology Postmortem Analysis Matrix Effects

Accurate drug quantification in decomposed biological matrices is compromised by non-isotopic internal standards due to differential recovery and ionization. Diphenhydramine-d5 hydrochloride is the solution. - **Matrix Resilience:** Validated accuracy in putrefied blood/tissue; avoids deviations seen with non-deuterated analogs. - **Mass Resolution:** 5 Da shift minimizes isotopic overlap with unlabeled analyte (superior to d3 analogs in HRMS). - **Regulatory Ready:** Supports ANDA submissions with traceability to USP/EP standards.

Molecular Formula C17H22ClNO
Molecular Weight 296.8 g/mol
CAS No. 1219795-16-0
Cat. No. B12424299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenhydramine-d5 (hydrochloride)
CAS1219795-16-0
Molecular FormulaC17H22ClNO
Molecular Weight296.8 g/mol
Structural Identifiers
SMILESCN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
InChIInChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i3D,5D,6D,9D,10D;
InChIKeyPCHPORCSPXIHLZ-BSBWQDPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenhydramine-d5 Hydrochloride: Deuterated Internal Standard


Diphenhydramine-d5 hydrochloride (CAS 1219795-16-0) is a deuterium-labeled analog of the first-generation histamine H1 receptor antagonist diphenhydramine hydrochloride. It features five deuterium atoms substituted on one phenyl ring (phenyl-d5) [1], increasing its molecular mass by 5 Da relative to the unlabeled compound. This stable isotope-labeled compound is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of diphenhydramine in biological matrices, including plasma, urine, and tissue homogenates [2]. The deuterium labeling ensures near-identical physicochemical behavior to the analyte during sample preparation and chromatography while providing a distinct mass difference for MS detection, thereby correcting for matrix effects and instrument variability [3].

Workflow LC-MS/MS internal standard for diphenhydramine quantification
Matrices Plasma, urine, tissue research matrices
Labeling Deuterium-labeled for near-identical behavior, corrects matrix effects

Diphenhydramine-d5: Why Generic IS Fail


Substituting diphenhydramine-d5 with unlabeled diphenhydramine or structurally dissimilar internal standards introduces significant quantification errors, particularly in complex or degraded biological matrices. Studies demonstrate that non-isotopic internal standards exhibit differential extraction recoveries and ionization efficiencies compared to the target analyte, leading to inaccurate concentration determinations [1]. In putrefied blood and tissue samples, the use of non-deuterated internal standards resulted in concentrations deviating significantly from true values, whereas deuterium-labeled analogs maintained acceptable accuracy and precision [2]. Furthermore, the specific five-deuterium substitution pattern in diphenhydramine-d5 provides a 5 Da mass shift that minimizes isotopic overlap with the unlabeled analyte's natural isotopic envelope, a critical advantage over three-deuterium (d3) analogs in high-resolution MS applications [3].

Non-isotopic IS Differential extraction and ionization may cause quantification bias, especially in degraded matrices
Mismatched deuterated IS Structurally dissimilar IS (e.g., morphine-d3) may show significantly lower recovery
d3-labeled analogs 3 Da shift may lead to isotopic overlap in high-resolution MS; 5 Da shift may reduce interference

Quantitative Evidence for Diphenhydramine-d5


Accuracy in Putrefied Forensic Samples

In a comparative study of putrefied porcine blood, liver, and muscle, the use of a deuterium-labeled internal standard (IS) yielded good accuracy and precision for diphenhydramine quantification via matrix-matched calibration (MMC) LC-MS/MS, whereas non-isotopic ISs produced significant deviations from the true concentration [1].

Forensic Matrix Accuracy
Head-to-head comparison
Deuterated IS maintained accuracy; non-isotopic IS deviated significantly
Supports ISTD selection for decomposed forensic samples
Putrefied porcine blood, liver, muscle; LC-MS/MS
Forensic Toxicology Postmortem Analysis Matrix Effects

LC-MS/MS Performance vs. Structural Analogs

In a fatal overdose case study requiring diphenhydramine quantification in postmortem plasma, diphenhydramine-d3 was identified as the most suitable internal standard among five candidates, while alternatives such as morphine-d3 and dihydrocodeine exhibited recovery rates of only 47.8% and 64.8%, respectively [1]. Diphenhydramine-d5 shares the same deuterated core structure and would be expected to perform equivalently or better due to greater mass separation.

Recovery vs. Alternative IS
Class-level inference
Deuterated diphenhydramine IS recovery 80.7–105.5%; morphine-d3 only 47.8%
Structural match is critical for reliable co-extraction
Human postmortem plasma; LC-MS/MS
Bioanalysis Method Validation Plasma Quantification

Urinalysis Linearity and Precision with d5-IS

Using diphenhydramine-d5 as the internal standard, a liquid-phase microextraction-DESI-MS method for diphenhydramine in human urine achieved a linear calibration range of 50-2000 ng/mL (R² = 0.992), a limit of quantification (LOQ) of approximately 140 ng/mL, and intra- and inter-day relative standard deviations (RSD) <9.5% [1].

Method Validation (Urine)
Direct comparison
Linear range 50–2000 ng/mL, R² 0.992, LOQ ~140 ng/mL, RSD
Establishes quantitative performance baseline for urine research matrices
Human urine; LPME-DESI-MS
Labeling Purity & Mass Shift
Class-level inference
Purity ≥99.0%; 5 Da mass shift vs. 3 Da for d3
Minimizes isotopic overlap in high-resolution MS
Phenyl-d5 pattern; COA characterization data
Clinical Toxicology Urine Drug Testing DESI-MS

Isotopic Purity and Regulatory Advantages

Diphenhydramine-d5 hydrochloride is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use in Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications [1]. Commercial specifications include purity ≥99.0% and a defined phenyl-d5 labeling pattern (five deuterium atoms on one phenyl ring) that provides a 5 Da mass shift [2].

Labeling Purity & Mass Shift
Class-level inference
Purity ≥99.0%; 5 Da mass shift vs. 3 Da for d3
Minimizes isotopic overlap in high-resolution MS
Phenyl-d5 pattern; COA characterization data
Pharmaceutical Quality Control ANDA Reference Standards

Diphenhydramine-d5: Key Application Scenarios


Forensic Toxicology: Postmortem Quantification

In forensic casework involving decomposed remains, accurate drug quantification is critical for determining cause of death. Diphenhydramine-d5 is the preferred internal standard due to its demonstrated ability to maintain accuracy and precision in putrefied blood and tissue matrices, a context where non-isotopic internal standards yield significant quantitative deviations [1].

Clinical Pharmacokinetics and TDM

For pharmacokinetic studies and therapeutic drug monitoring requiring precise measurement of diphenhydramine in plasma, diphenhydramine-d5 offers validated recovery rates (80.7-105.5%) and matrix effects (75.7-103.2%) that ensure reliable quantification across diverse patient samples [2].

Pharmaceutical QC: ANDA Method Validation

During Abbreviated New Drug Application (ANDA) submissions, regulatory agencies require robust analytical methods. Diphenhydramine-d5, supplied with detailed characterization data and traceability to USP/EP standards, is specifically indicated for analytical method validation (AMV) and quality control (QC) applications [3].

High-Resolution MS: Isotopic Interference

In high-resolution MS applications (e.g., Q-TOF, Orbitrap), the 5 Da mass shift of diphenhydramine-d5 provides greater separation from the analyte's natural M+1/M+2 isotopic envelope compared to d3-labeled analogs, reducing spectral overlap and improving quantitative accuracy at low concentrations [4].

Application
Selection Property
Validation Focus
Postmortem forensic quantification
Deuterated IS accuracy in degraded matrices
Matrix-effect correction in putrefied samples
Human plasma bioanalysis research
Reported recovery and matrix effect context
Method-transfer context and matrix-effect review
Bioanalytical method validation
Characterization data traceability
Method validation documentation review
High-resolution MS quantification
5 Da mass shift
Isotopic overlap minimization

Technical Documentation Hub

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29 linked technical documents
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